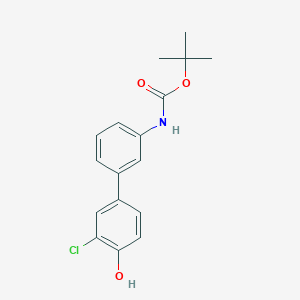
3-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol, or 3-C-5-DMPP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a stable, water-soluble, and non-toxic compound that has been studied extensively for its potential therapeutic and industrial uses.
Wirkmechanismus
The mechanism of action of 3-C-5-DMPP is not yet fully understood. However, it is believed that it acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to interact with certain enzymes, such as cytochrome P450, and inhibit their activity. In addition, 3-C-5-DMPP has been shown to inhibit the activity of certain types of enzymes involved in the synthesis of prostaglandins, which can reduce inflammation.
Biochemical and Physiological Effects
3-C-5-DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has been shown to inhibit the activity of certain types of enzymes involved in the synthesis of prostaglandins, which can reduce inflammation. It has also been shown to modulate the activity of certain ion channels, which can affect the activity of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
3-C-5-DMPP has several advantages for use in laboratory experiments. It is a stable, water-soluble, and non-toxic compound, making it relatively easy to work with. In addition, it is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on certain biochemical and physiological processes are not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-C-5-DMPP. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be done to determine its potential therapeutic uses, such as its ability to inhibit the growth of certain types of cancer cells. Finally, further research could be done to explore its potential industrial applications, such as its use as an antioxidant in food and cosmetic products.
Synthesemethoden
3-C-5-DMPP can be synthesized through a two-step reaction involving the reaction of 5-chloro-2-methoxybenzaldehyde with dimethyl sulfate, followed by the reaction of the resulting product with 2-dimethylaminophenol. The first step is a condensation reaction between the aldehyde and the sulfate, which yields a product known as 3-chloro-5-methoxy-2-dimethylaminophenol. The second step is a nucleophilic substitution reaction, which produces 3-C-5-DMPP. The overall yield of this reaction is typically high, around 95%.
Wissenschaftliche Forschungsanwendungen
3-C-5-DMPP has been studied extensively in scientific research for its potential therapeutic and industrial uses. It has been used as an antioxidant in food and cosmetic products, as a corrosion inhibitor in metalworking fluids, and as an insecticide. In addition, it has been studied for its potential therapeutic uses, such as its ability to inhibit the growth of certain types of cancer cells, reduce inflammation, and protect against oxidative stress.
Eigenschaften
IUPAC Name |
2-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHSIVBVMZINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169301 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-chloro-5′-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol | |
CAS RN |
1261897-39-5 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-chloro-5′-hydroxy-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-chloro-5′-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




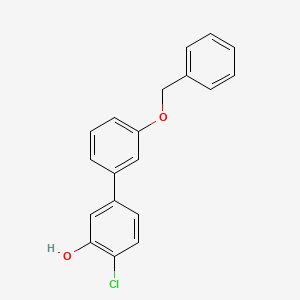

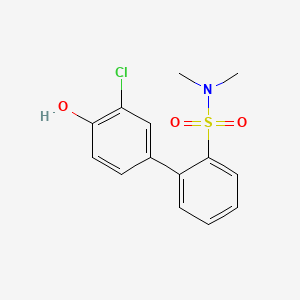

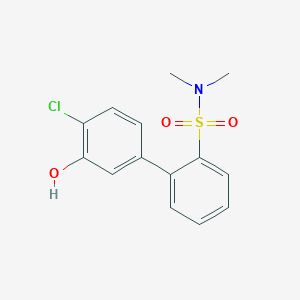

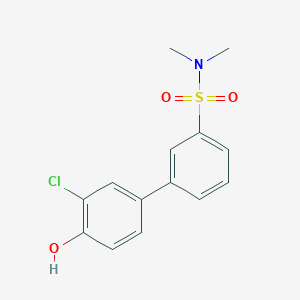

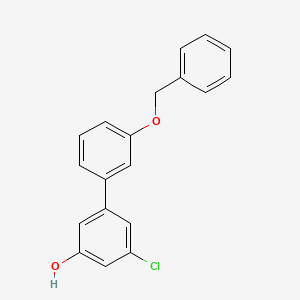
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)
